3-Oxabicyclo[3.3.1]nonan-9-amine
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Overview
Description
3-Oxabicyclo[331]nonan-9-amine is a bicyclic amine compound with the molecular formula C8H15NO It is characterized by a unique structure that includes an oxabicyclo ring system, which contributes to its distinct chemical properties
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of bicyclo[331]nonane, which has been studied for its intermolecular interactions .
Mode of Action
The exact mode of action of 3-Oxabicyclo[33It’s known that the compound’s structure, particularly the presence of unsaturation, significantly impacts its intermolecular interactions . The hydrogen bonds in the starting bicyclononane diene diol, and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives, were found significant for the overall structure .
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxabicyclo[33It’s known that the compound’s structure can impact the formation of intermolecular networks .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[33The compound’s structure, particularly the presence of unsaturation, significantly impacts its intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]nonan-9-amine typically involves multistep reactions starting from readily available precursors. One common method includes the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, which yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be further modified to introduce the oxabicyclo ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Fe(NO3)3·9H2O, 9-azabicyclo[3.3.1]nonan-N-oxyl
Reduction: Raney nickel, hydrogen gas
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, benzaldehyde, thiophosgene
Major Products
Oxidation: Aldehydes and ketones
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines
Substitution: Amides, Schiff bases, isothiocyanates
Scientific Research Applications
3-Oxabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the amine group, which significantly alters its chemical properties and reactivity.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane:
Uniqueness
3-Oxabicyclo[3.3.1]nonan-9-amine is unique due to the presence of both an oxabicyclo ring system and an amine group. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-oxabicyclo[3.3.1]nonan-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-6-2-1-3-7(8)5-10-4-6/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNLWVHQCNSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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